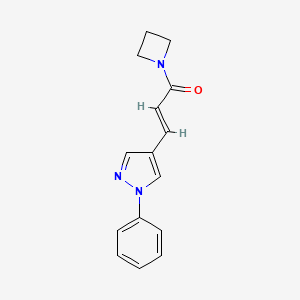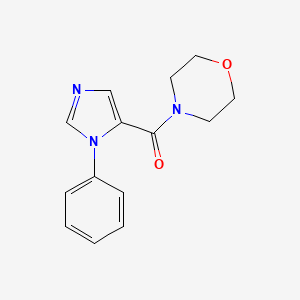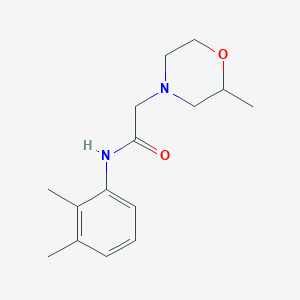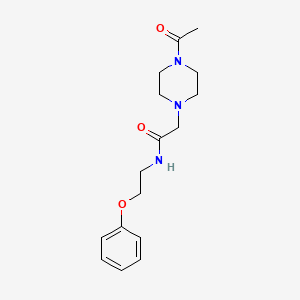![molecular formula C16H15FN2O3S B7462565 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide involves its ability to inhibit the activity of enzymes such as carbonic anhydrase. Carbonic anhydrase is responsible for the conversion of carbon dioxide to bicarbonate ions, which is essential for the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by this compound leads to a decrease in bicarbonate ion production, resulting in acidosis. This mechanism has been exploited for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, leading to a decrease in bicarbonate ion production and resulting in acidosis. It has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to exhibit neuroprotective activity by reducing the release of glutamate, which is involved in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes such as carbonic anhydrase and its anticancer and neuroprotective activity. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
For the research on 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide include the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential applications in the treatment of other diseases such as osteoporosis and obesity, and the evaluation of its safety and efficacy in clinical trials. Additionally, the development of novel synthetic methods for the production of this compound and the investigation of its potential applications in the field of medicinal chemistry are also areas of future research.
Méthodes De Synthèse
The synthesis of 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide can be achieved through a multistep process. The first step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. Next, the reaction of 2-(2-fluorophenoxy)ethanol with cyanogen bromide in the presence of a base such as potassium carbonate leads to the formation of 2-(2-fluorophenoxy)ethyl cyanide. Finally, the reaction of 2-(2-fluorophenoxy)ethyl cyanide with N-methylbenzenesulfonamide in the presence of a catalyst such as triethylamine leads to the formation of this compound.
Applications De Recherche Scientifique
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19(9-10-22-16-8-3-2-7-15(16)17)23(20,21)14-6-4-5-13(11-14)12-18/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPISWJOPHNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)


![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)

![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)




